Benzyl l-glutaminate 4-methylbenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

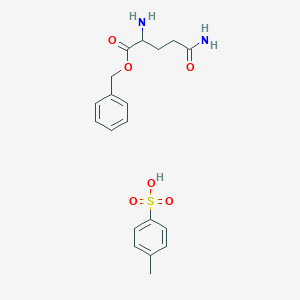

(S)-Benzyl 2,5-diamino-5-oxopentanoate 4-methylbenzenesulfonate is a synthetic organic compound It is characterized by its unique structure, which includes a benzyl group, two amino groups, a ketone, and a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 2,5-diamino-5-oxopentanoate 4-methylbenzenesulfonate typically involves multi-step organic reactions. One common method might include:

Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid.

Benzylation: Introduction of the benzyl group through a benzylation reaction.

Amination: Introduction of amino groups using reagents like ammonia or amines under specific conditions.

Oxidation: Formation of the ketone group through oxidation reactions.

Sulfonation: Introduction of the sulfonate group using sulfonating agents like 4-methylbenzenesulfonyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes using catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 2,5-diamino-5-oxopentanoate 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to carboxylic acids.

Reduction: The ketone group can be reduced to alcohols.

Substitution: Amino groups can participate in substitution reactions with electrophiles.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles like alkyl halides or acyl chlorides.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted amines.

Hydrolysis: Corresponding carboxylic acids and alcohols.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis.

Biology: Potential use in studying enzyme-substrate interactions.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-Benzyl 2,5-diamino-5-oxopentanoate 4-methylbenzenesulfonate would depend on its specific application. Generally, it might interact with biological molecules through:

Binding to Enzymes: Acting as a substrate or inhibitor.

Pathway Modulation: Affecting biochemical pathways by interacting with key molecules.

Comparison with Similar Compounds

Similar Compounds

(S)-Benzyl 2,5-diamino-5-oxopentanoate: Lacks the sulfonate group.

(S)-Benzyl 2,5-diamino-5-oxopentanoate 4-methylbenzenesulfonamide: Contains a sulfonamide group instead of a sulfonate.

Uniqueness

(S)-Benzyl 2,5-diamino-5-oxopentanoate 4-methylbenzenesulfonate is unique due to the presence of both amino and sulfonate groups, which can impart distinct chemical and biological properties.

Biological Activity

Benzyl L-glutaminate 4-methylbenzenesulfonate is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzymatic applications. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : C14H17NO4S

- Molecular Weight : 301.36 g/mol

The compound comprises a benzyl group attached to L-glutamate, with a sulfonate moiety that enhances its solubility and reactivity.

Enzymatic Activity

Research indicates that Benzyl L-glutaminate can be synthesized through various biocatalytic routes involving enzyme screening. For instance, studies have demonstrated the efficacy of specific proteases in the selective esterification of L-glutamic acid derivatives, yielding significant conversions (up to 81% yield) when using Alcalase as the catalyst .

Table 1: Enzyme Screening Results for Esterification

| Enzyme | Yield (%) | Conditions |

|---|---|---|

| Alcalase | 81 | Immobilized, benzyl alcohol as solvent |

| Other Proteases | Varies | Various conditions |

Biological Activity and Mechanism

Benzyl L-glutaminate has been investigated for its potential anticancer properties. A study highlighted that compounds structurally related to glutamate can inhibit glutaminase, an enzyme critical for the metabolism of cancer cells. This inhibition can lead to reduced growth in cancer cell lines such as A549 and H460, which are known to harbor mutations associated with aggressive cancer phenotypes .

Table 2: Inhibition of Cancer Cell Growth

| Cell Line | Treatment | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A549 | Benzyl L-glutaminate | 10 | Glutaminase inhibition |

| H460 | Benzyl L-glutaminate | 12 | Glutaminase inhibition |

Case Studies

- Case Study on Mitochondrial Toxicity : A related study examined the mitochondrial toxicity of compounds similar to Benzyl L-glutaminate, revealing that such toxicity is often linked with anticancer activity. The exposure of cardiac cells to specific analogs resulted in significant ATP depletion, indicating potential cytotoxic effects that could be leveraged in cancer therapy .

- In Vivo Studies : In vivo investigations have utilized radiolabeled variants of similar compounds for imaging purposes, demonstrating their ability to localize in tumor tissues effectively. This suggests that Benzyl L-glutaminate derivatives could be developed into targeted imaging agents or therapeutics .

Properties

Molecular Formula |

C19H24N2O6S |

|---|---|

Molecular Weight |

408.5 g/mol |

IUPAC Name |

benzyl 2,5-diamino-5-oxopentanoate;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C12H16N2O3.C7H8O3S/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,10H,6-8,13H2,(H2,14,15);2-5H,1H3,(H,8,9,10) |

InChI Key |

XREQBJVGZYBBFB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCC(=O)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.